![molecular formula C22H26N4O5 B2742441 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one CAS No. 1903546-22-4](/img/structure/B2742441.png)
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H26N4O5 and its molecular weight is 426.473. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
G Protein-Biased Dopaminergics
The discovery of G protein-biased dopaminergics with pyrazolo[1,5-a]pyridine substructures highlights the potential of these compounds in modulating dopamine receptor activities. Such compounds have shown promise as high-affinity dopamine receptor partial agonists, favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This characteristic is significant for designing novel therapeutics for conditions like psychosis, indicating a potential research application for similar compounds (Möller et al., 2017).
Antimicrobial Activity
Synthesis and evaluation of pyridine derivatives, including those with similar structural motifs, have demonstrated variable and modest antimicrobial activity against bacteria and fungi. The potential for these compounds to serve as bases for developing new antimicrobial agents further underscores their significance in scientific research aimed at combating infectious diseases (Patel, Agravat, & Shaikh, 2011).
Synthesis and Binding Assays
Studies involving the synthesis and in vitro receptor binding assay of pyrazolo[1,5-a]pyridines have contributed to the understanding of their interaction with dopamine receptors, suggesting their utility in exploring neurological pathways and disorders. The findings from these studies can aid in the development of potential dopamine receptor ligands, which are relevant for researching neurological conditions and potential treatments (Guca, 2014).
Conformational and Molecular Interaction Studies
Research on the molecular interaction of antagonist compounds with receptors, such as the CB1 cannabinoid receptor, involves detailed conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models. These studies provide insights into the structural requirements for receptor binding and activity, which are crucial for designing drugs with specific therapeutic effects. This approach to understanding receptor-ligand interactions is applicable to a wide range of compounds, including those with complex structures (Shim et al., 2002).
Novel Synthesis Methods
Advancements in the synthesis of heterocyclic compounds, including those containing the pyrazolo[1,5-a]pyridine moiety, highlight the continuous development of methodologies for creating compounds with potential therapeutic applications. These synthesis techniques are pivotal for the exploration of new drugs and materials, reflecting the broad applicability of such compounds in scientific research (Gabriele et al., 2006).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-15(31-17-5-6-19-20(13-17)30-14-29-19)21(27)24-8-10-25(11-9-24)22(28)18-12-16-4-2-3-7-26(16)23-18/h5-6,12-13,15H,2-4,7-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCDJDCTWVHRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2)OC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.